![molecular formula C13H10N4O3S B1383357 Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate CAS No. 1803589-99-2](/img/structure/B1383357.png)

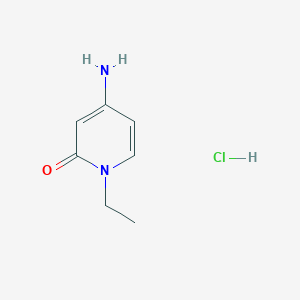

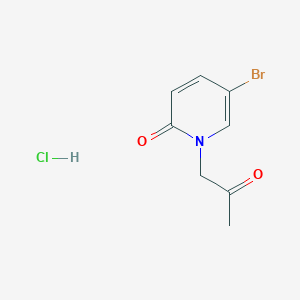

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

Übersicht

Beschreibung

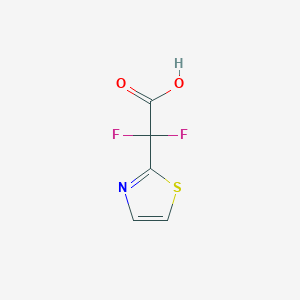

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate, also known as E4PTO, is a novel organic compound with a variety of potential applications in scientific research. It is a five-member heterocyclic compound containing sulfur, nitrogen, and oxygen atoms, and is a derivative of pyridine. It has been synthesized and studied for its unique properties and potential applications in the fields of biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Application 1: Neuroprotective Agents for Parkinson’s Disease

- Summary of the Application: This compound is being studied for its potential as a neuroprotective agent in the treatment of Parkinson’s Disease. The main goal of the study was to optimize previously identified α-syn aggregation inhibitors of 5-(4-pyridinyl)-1,2,4-triazole chemotype in terms of in vivo efficacy .

- Methods of Application/Experimental Procedures: The researchers measured the prevention of the fibrillization process using light scattering and a ThT binding assay . They also tested the compound’s ability to prevent neurodegeneration produced by the neurotoxin MPTP by investigating the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .

- Results/Outcomes: The study resulted in the identification of ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15), which displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of PD markers after the administration of the same neurotoxin .

Application 2: Non-linear Optics

- Summary of the Application: This study focused on the arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators and deflectors .

- Methods of Application/Experimental Procedures: The researchers used classical molecular simulation methods for a description of an arrangement of intercalated molecules . The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .

- Results/Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The researchers calculated the dipole moments of the AH, AMe and ANO2 guests in the final models to illustrate potential use of these materials in non-linear optics .

Application 3: Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Summary of the Application: This study focused on the synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application/Experimental Procedures: The researchers analyzed the diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results/Outcomes: The study resulted in the synthesis of more than 300,000 1H-pyrazolo[3,4-b]pyridines which are included in more than 5500 references (2400 patents) up to date .

Eigenschaften

IUPAC Name |

ethyl 4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S/c1-2-19-13(18)12-15-9(7-21-12)11-16-10(17-20-11)8-3-5-14-6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKXTRKXQOTMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)

![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)

![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)

![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)